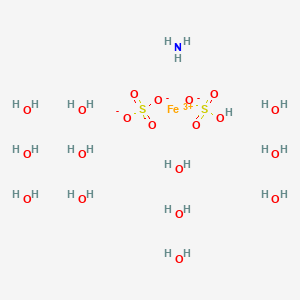
azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate is a complex chemical compound that includes multiple components: azane (a nitrogen-hydrogen compound), hydrogen sulfate, iron(3+), sulfate, and twelve molecules of water (dodecahydrate). This compound is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate typically involves the reaction of iron(III) sulfate with ammonium sulfate in the presence of sulfuric acid and water. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed under controlled conditions. The process involves dissolving iron(III) sulfate and ammonium sulfate in water, followed by the addition of sulfuric acid. The mixture is then allowed to crystallize, forming the dodecahydrate compound.
Chemical Reactions Analysis
Types of Reactions
Azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate undergoes various chemical reactions, including:
Oxidation: The iron(3+) can be reduced to iron(2+) under certain conditions.
Reduction: The compound can act as an oxidizing agent, reducing other substances.
Substitution: The sulfate groups can be substituted with other anions in specific reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may produce iron(II) sulfate, while substitution reactions may yield different sulfate salts.
Scientific Research Applications
Azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving iron metabolism and enzyme activity.
Medicine: Investigated for its potential use in treating iron deficiency and other medical conditions.
Industry: Utilized in the production of fertilizers, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The iron(3+) ion can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ammonium iron(III) sulfate dodecahydrate: Similar in composition but includes ammonium ions.
Iron(III) sulfate hydrate: Contains fewer water molecules and lacks the azane component.
Uniqueness
Azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate is unique due to its combination of azane and sulfate groups, along with the presence of twelve water molecules. This unique composition gives it distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
FeH28NO20S2 |
|---|---|
Molecular Weight |
482.2 g/mol |
IUPAC Name |
azane;hydrogen sulfate;iron(3+);sulfate;dodecahydrate |
InChI |
InChI=1S/Fe.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-3 |
InChI Key |
LCPUDZUWZDSKMX-UHFFFAOYSA-K |
Canonical SMILES |
N.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















